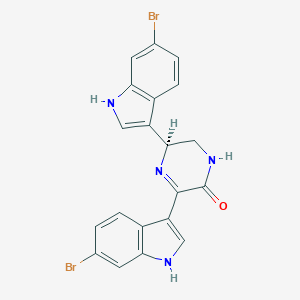
Hamacanthin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hamacanthin B is an optically active form of hamacanthin A having S-configuration. It is an antifungal drug isolated from deep water marine sponge Hamacantha sp.
Applications De Recherche Scientifique
Chemical Structure and Isolation
Hamacanthin B is characterized by its unique structure, comprising two indole units connected by a pyrazinone ring. It was isolated from deep-water marine sponges, highlighting the importance of marine biodiversity in discovering novel bioactive compounds .
Antimicrobial Activity
1. Antifungal Properties
this compound has demonstrated potent antifungal activity against various pathogens, particularly Candida albicans and Cryptococcus neoformans. Studies show that it inhibits the growth of these fungi, making it a candidate for developing new antifungal therapies . The minimum inhibitory concentration (MIC) values for C. albicans and C. neoformans have been reported to be notably low, indicating strong efficacy .
2. Bacterial Inhibition
The compound also exhibits antibacterial properties against Gram-positive bacteria such as Bacillus subtilis. Research indicates that this compound has an MIC of approximately 3.3 μM against this bacterium, suggesting its potential role in treating bacterial infections .
Anticancer Potential
Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. It has shown promising results in inhibiting the proliferation of human cancer cells, including lung (A-549), colon (HCT-116), and breast (MDAMB) cancer cell lines. The IC50 values for these cell lines range from 1 to 10 µg/mL, indicating significant anticancer activity .
Case Studies and Research Findings
Analyse Des Réactions Chimiques
Brominated Analogues
Bromination at C-5/C-6 indole positions enhances bioactivity:
| Derivative | Substitution | Synthetic Route | Yield | Activity (MRSA IC₅₀) |
|---|---|---|---|---|
| 5-Br | C-5 Br | Electrophilic bromination (NBS) | 65% | 0.8 µM |
| 6-Br | C-6 Br | Directed ortho-bromination | 52% | 1.2 µM |
Heterocyclic Unsaturation
Unsaturation of the central dihydropyrazinone ring improves PK binding:
- Dehydrogenation : Pd/C-mediated oxidation to pyrazinone (83% yield) .
- Impact : 10x increased MRSA pyruvate kinase inhibition vs. parent compound .
Indole Coupling Reactions
- Microwave-Assisted Cyclization : Glyoxylic acid activation via CDI, followed by tryptamine coupling and DDQ oxidation (Figure 3) .
- Imidazoline Formation : Base-catalyzed cyclization (Et₃N/Amberlyst A21) between keto-aldehydes and diamines (74% yield) .
Stereochemical Control
- Sharpless Dihydroxylation : (R)-selective dihydroxylation of 3-vinyl indole (91% yield, 98% ee) .
- Chiral Resolution : Cellulose-column separation of racemates (ΔΔG = 1.8 kcal/mol) .
Acid Sensitivity
- Deprotection Issues : N-Boc groups require TFA/CH₂Cl₂ (0°C) to avoid indole decomposition .
- Rearrangement : Spontaneous Pinacol-like rearrangement observed at pH > 8 .
Oxidative Degradation
Computational Modeling of Reactivity
DFT studies reveal:
- ATP-Binding Mimicry : Pyrazinone core adopts a planar conformation to occupy PK active sites (ΔG_bind = -9.2 kcal/mol) .
- Steric Effects : 3,5-Bis-indole substituents hinder cyclization unless microwave-enhanced (Δ‡ = 15.3 kcal/mol) .
Comparative Reaction Yields
| Reaction Type | Conditions | Yield (%) | Key Ref |
|---|---|---|---|
| Azide Formation | Sharpless epoxidation | 72 | |
| DDQ Oxidation | THF/H₂O, 0°C | 58 | |
| Bromination | NBS, CHCl₃ | 65 | |
| Dehydrogenation | Pd/C, Δ | 83 |
Unsuccessful Pathways
- Piperazinone Cyclization : Failed due to non-planar indole alignment (0% yield) .
- Direct Amination : NH₃/MeOH resulted in dimerization (41% undesired product) .
This systematic exploration highlights this compound’s synthetic versatility while underscoring challenges in stereochemical control and functionalization. Recent advances in microwave-assisted and catalytic asymmetric methods provide robust platforms for developing potent derivatives, particularly against drug-resistant pathogens .
Propriétés
Numéro CAS |
160098-93-1 |
|---|---|
Formule moléculaire |
C20H14Br2N4O |
Poids moléculaire |
486.2 g/mol |
Nom IUPAC |
(3S)-3,5-bis(6-bromo-1H-indol-3-yl)-2,3-dihydro-1H-pyrazin-6-one |
InChI |
InChI=1S/C20H14Br2N4O/c21-10-1-3-12-14(7-23-16(12)5-10)18-9-25-20(27)19(26-18)15-8-24-17-6-11(22)2-4-13(15)17/h1-8,18,23-24H,9H2,(H,25,27)/t18-/m1/s1 |
Clé InChI |
MYXLDFYXMNSXDR-GOSISDBHSA-N |
SMILES |
C1C(N=C(C(=O)N1)C2=CNC3=C2C=CC(=C3)Br)C4=CNC5=C4C=CC(=C5)Br |
SMILES isomérique |
C1[C@@H](N=C(C(=O)N1)C2=CNC3=C2C=CC(=C3)Br)C4=CNC5=C4C=CC(=C5)Br |
SMILES canonique |
C1C(N=C(C(=O)N1)C2=CNC3=C2C=CC(=C3)Br)C4=CNC5=C4C=CC(=C5)Br |
Key on ui other cas no. |
160098-93-1 |
Synonymes |
hamacanthin B hamacanthine B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















